Diethylene glycol distearate
Overview
Description
Diethylene glycol distearate is a chemical compound formed by the esterification of diethylene glycol with stearic acid. It is commonly used in personal care products and cosmetics due to its ability to produce pearlescent effects and act as a moisturizer . The compound is a white, waxy solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform .
Mechanism of Action
Target of Action
Diethylene glycol distearate (DGD) primarily targets Acrylonitrile-butadiene-styrene (ABS) resin, a commonly used thermoplastic engineering material . ABS is composed of polybutadiene (PB) rubber grafted with styrene-acrylonitrile (SAN) and styrene-acrylonitrile (SAN) copolymer . The microstructure of ABS is the so-called “sea-island” structure with the rubber phase (dispersed phase) and the resin phase (continuous phase) .
Mode of Action
DGD interacts with ABS by acting as an effective lubricant . This interaction is studied using a rotational rheometer and dynamic mechanical analysis (DMA) . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weaken the lubrication effect of DGD on the molecular chains .
Biochemical Pathways
The biochemical pathway of DGD’s action involves the improvement of the flowability of ABS . When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% . This indicates that DGD can effectively improve the flowability of ABS resin .
Pharmacokinetics
It is known that dgd is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform
Result of Action
The result of DGD’s action is the improved flowability of ABS . This is evidenced by a 23% improvement in the melt flow index of ABS when the content of DGD is 2% . The complex viscosity in the low-frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD . This indicates that DGD can effectively improve the flowability of ABS resin .
Action Environment
The action of DGD is influenced by the environment in which it is used. For instance, the flowability of ABS mainly depends on the SAN . Therefore, the lubrication effect of DGD on SAN was investigated . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weakened the lubrication effect of DGD on the molecular chains .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with other molecules in a system, such as in ABS resin, where it acts as a lubricant
Cellular Effects
In the context of ABS resin, it has been found to improve the flowability of the resin, which could potentially influence the cellular processes involved in the production and application of this material .
Molecular Mechanism
In the context of ABS resin, it is thought to act as a lubricant, improving the flowability of the resin . This effect is believed to be due to the weakening of the lubrication effect of Diethylene glycol distearate on the molecular chains of the resin .
Temporal Effects in Laboratory Settings
It has been observed that the addition of this compound can improve the flowability of ABS resin over time .
Metabolic Pathways
It is known that Diethylene glycol, a related compound, is metabolized in the body to produce diglycolic acid, a nephrotoxic by-product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol distearate can be synthesized through the esterification of diethylene glycol with stearic acid. This reaction typically involves the use of a solid acid catalyst under microwave irradiation in a solvent-free system . Conventional heating methods can also be used, but they require longer reaction times (4-6 hours) and result in a mixture of this compound and diethylene glycol monostearate .
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalysts to avoid waste generation associated with homogeneous acid catalysts. The reaction conditions are optimized for various parameters such as reaction time, catalyst loading, temperature, and microwave power . This method is more environmentally friendly and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol distearate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Stearic acid and diethylene glycol in the presence of a solid acid catalyst under microwave irradiation.
Oxidation: Can be oxidized using strong oxidizing agents, though specific conditions are less frequently documented.
Reduction: Reduction reactions are not commonly associated with this compound.
Major Products:
Esterification: this compound and diethylene glycol monostearate.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Diethylene glycol distearate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Ethylene glycol distearate
- Ethylene bis(stearamide)
- Glycol stearate
Comparison: Diethylene glycol distearate is unique in its ability to improve the flowability of ABS resins more effectively than similar compounds. While ethylene glycol distearate and glycol stearate are also used in personal care products for their moisturizing and pearlescent properties, this compound offers superior performance in industrial applications due to its enhanced lubrication effects .
Properties
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMBTQVKVEMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861732 | |
Record name | Oxydiethylene stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-30-8 | |
Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxydiethylene stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydiethane-1,2-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diethylene glycol distearate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethylene glycol distearate particularly suitable as an embedding medium for high-resolution light microscopy?
A1: DGD possesses physical properties that make it ideal for obtaining thin, high-quality sections with minimal compression []. Its relatively low melting point (47-52°C) allows for easy infiltration and embedding of biological specimens without excessive heat damage []. Furthermore, DGD's translucence allows for precise specimen orientation during embedding, ensuring desired planes of sectioning [].
Q2: Can you elaborate on the advantages of using this compound over paraffin in microscopy?
A2: While both are commonly used embedding media, DGD offers several benefits over paraffin. Notably, DGD sections demonstrate superior sharpness of histological features, comparable to those observed in plastic sections []. Moreover, DGD-embedded tissues experience less distortion and exhibit better preservation of intracellular structures [].
Q3: How does this compound facilitate the study of cellular structures like the cytoskeleton?
A3: DGD can be easily removed from tissue sections after sectioning, making it particularly useful for studying delicate cellular structures like the cytoskeleton [, ]. This "embedment-free" approach provides an unobstructed view of the cytoskeleton, revealing intricate details that may be obscured by conventional embedding media like epoxy resins [, , ].
Q4: What limitations should researchers be aware of when using this compound for studying the fungal cytoskeleton?
A4: Research indicates that DGD can cause cell shrinkage and might not optimally preserve certain cytoskeletal elements like microtubules in fungal cells compared to polyethylene glycol (PEG) []. It is crucial to consider the specific cell type and the target structures when selecting DGD as an embedding medium.
Q5: Can this compound be used for immunofluorescence microscopy?
A5: Yes, DGD is compatible with immunofluorescence microscopy [, ]. Its ability to maintain tissue antigenicity while preserving cellular structure makes it suitable for use with fluorescently labeled antibodies and lectins [].
Q6: What is the chemical formula and molecular weight of this compound?
A6: this compound has the chemical formula C40H78O5 and a molecular weight of 643.06 g/mol.
Q7: Can you describe the synthesis process of this compound?
A7: DGD is synthesized through the esterification reaction of stearic acid and diethylene glycol. Optimizing the molar ratio of reactants, reaction time, and temperature is crucial to achieving high yield and purity [].
Q8: How does the addition of cellulose caprate resin modify the properties of this compound?
A8: Adding cellulose caprate resin to DGD in a 4:1 ratio improves its brittleness without significantly affecting its melting point []. This modification makes the wax easier to trim and shape, enhancing its handling properties during sectioning.
Q9: Has this compound been explored for applications beyond microscopy?
A9: Yes, DGD has been investigated as an emulsifying agent, particularly in pharmaceutical formulations []. Its ability to stabilize oil-in-water emulsions makes it potentially valuable for creating topical ointments and creams.
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